molecular formula C18H22FN5O2S B2912918 5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-77-0

5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2912918
CAS RN: 851810-77-0
M. Wt: 391.47
InChI Key: FWBDXUXIPCLWDJ-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.47. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives have been studied for their antiviral potential. In the case of our compound, 5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, several related derivatives have demonstrated inhibitory effects against viruses. For instance:

Cytotoxicity and Cancer Research

Research has explored the cytotoxic effects of related compounds. At a concentration of 50 µM, these compounds were tested for their impact on healthy and cancer cells . Investigating their potential as anticancer agents could yield valuable insights.

Cell Surface Biotinylation and Internalization Assay

Understanding how our compound interacts with cell surfaces and internalizes is crucial. Such assays provide insights into its mechanism of action and potential therapeutic applications .

Anti-Tubercular Activity

The compound’s structure suggests it might be relevant in the fight against tuberculosis. Further studies, perhaps comparing it to reference drugs like rifampicin, could shed light on its efficacy .

Antimicrobial and Antitubercular Activities

Considering the compound’s heterocyclic nature, it’s worth investigating its antimicrobial properties. Additionally, assessing its potential as an antitubercular agent could contribute to drug development.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

For instance, the piperazine ring is known to enhance the bioavailability of drugs .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s piperazine moiety is known to act as a hydrogen ion buffer, which can control the pH range for a long time . This suggests that the compound could potentially maintain its activity under a variety of environmental conditions.

properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBDXUXIPCLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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